molecular formula C15H25NO B1388369 N-(4-Butoxybenzyl)-2-butanamine CAS No. 1040346-01-7

N-(4-Butoxybenzyl)-2-butanamine

Cat. No. B1388369
CAS RN: 1040346-01-7
M. Wt: 235.36 g/mol
InChI Key: FZLOKXSWXUYHEQ-UHFFFAOYSA-N
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Description

“N-(4-Butoxybenzyl)-2-butanamine” is a chemical compound that likely contains a butoxybenzyl group attached to a butanamine. This suggests that the compound has both ether and amine functional groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-butoxybenzyl halide with 2-butanamine, in a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of “N-(4-Butoxybenzyl)-2-butanamine” would likely consist of a butoxybenzyl group (a benzene ring with a butoxy group and a methyl group attached) linked to a butanamine (a four-carbon chain with an amine group) via a nitrogen atom .


Chemical Reactions Analysis

As an amine, “N-(4-Butoxybenzyl)-2-butanamine” could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others. The ether group in the molecule would be relatively unreactive under mild conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Butoxybenzyl)-2-butanamine” would depend on its molecular structure. As an organic compound containing ether and amine functional groups, it would likely be a polar molecule and could potentially form hydrogen bonds .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anticancer activity . Therefore, it’s plausible that this compound may also interact with cancer cells or proteins involved in cell proliferation.

Mode of Action

Related compounds have been shown to exhibit anticancer activity by inhibiting the growth of cancer cells . This suggests that N-(4-Butoxybenzyl)-2-butanamine might interact with its targets in a similar manner, potentially leading to the inhibition of cell growth or proliferation.

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell growth and proliferation.

Pharmacokinetics

Similar compounds, such as 4-methoxybenzyl alcohol, are known to be soluble in alcohol and diethyl ether, but insoluble in water . This suggests that N-(4-Butoxybenzyl)-2-butanamine might have similar solubility properties, which could impact its bioavailability.

Result of Action

Related compounds have been shown to exhibit anticancer activity, suggesting that n-(4-butoxybenzyl)-2-butanamine might also have potential anticancer effects .

Safety and Hazards

The safety and hazards of “N-(4-Butoxybenzyl)-2-butanamine” would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on “N-(4-Butoxybenzyl)-2-butanamine” would depend on its potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-6-11-17-15-9-7-14(8-10-15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOKXSWXUYHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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